4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide
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Overview
Description
4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It has been found to significantly increase monoclonal antibody production in recombinant chinese hamster ovary cells .
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth, glucose uptake, and ATP production. It suppresses cell growth and enhances glucose uptake and ATP production, which are crucial for monoclonal antibody production . Additionally, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Pharmacokinetics
The compound’s ability to suppress cell growth and increase glucose uptake and atp production suggests that it is absorbed and distributed within the cells effectively .
Result of Action
The compound’s action results in increased monoclonal antibody production. It achieves this by suppressing cell growth, enhancing glucose uptake and ATP production, and controlling the level of galactosylation for the N-linked glycans .
Action Environment
The compound’s effectiveness in a cell culture environment suggests that it is stable and efficacious under controlled laboratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-(4-(aminosulfonyl)phenyl)amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the target compound . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound shares a similar pyrrolidinone structure and has been studied for its ability to improve monoclonal antibody production.
2-(2,5-dioxopyrrolidin-1-yl)propanamides: These compounds interact with voltage-gated sodium channels and calcium channels, showing potential anticonvulsant properties.
Uniqueness
4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide is unique due to its combination of a sulfonamide group with a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16-10-11-17(21)19(16)12-13-6-8-15(9-7-13)24(22,23)18-14-4-2-1-3-5-14/h1-9,18H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPNEOFHNOJKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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